molecular formula C20H29N3O2 B4615774 [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B4615774
M. Wt: 343.5 g/mol
InChI Key: UAPJFTCDBVJDQF-UHFFFAOYSA-N
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Description

[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs.

Mechanism of Action

The mechanism of action of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol involves its binding to the μ-opioid receptor, which is a G protein-coupled receptor. This binding activates the receptor, leading to the inhibition of the release of neurotransmitters involved in the transmission of pain signals. This results in the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol exhibits high selectivity for the μ-opioid receptor and produces potent analgesic effects. However, it does not produce the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction. This makes it a promising candidate for the development of new analgesic drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol is its high selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain perception. However, the limitations of this compound include its relatively complex synthesis method and its limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

The future directions for research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol include the development of new analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other conditions, such as addiction and depression. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in large-scale experiments and clinical trials.

Scientific Research Applications

The scientific research on [1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol has focused on its potential applications in the development of new analgesic drugs. Studies have shown that this compound exhibits high selectivity for the μ-opioid receptor, which is involved in the regulation of pain perception. This makes it a promising candidate for the development of new drugs that can effectively treat pain without producing the side effects associated with traditional opioid analgesics.

properties

IUPAC Name

[1-[(1-ethylimidazol-2-yl)methyl]-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-23-11-9-21-19(23)14-22-10-5-8-20(15-22,16-24)13-17-6-4-7-18(12-17)25-2/h4,6-7,9,11-12,24H,3,5,8,10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJFTCDBVJDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCC(C2)(CC3=CC(=CC=C3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
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[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

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